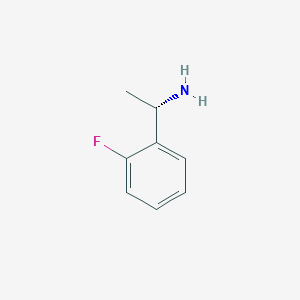

(S)-1-(2-Fluorophenyl)ethylamine

Description

(S)-1-(2-Fluorophenyl)ethylamine is a chiral amine featuring a fluorinated aromatic ring. The fluorine atom at the ortho-position of the phenyl group enhances lipophilicity and may influence metabolic stability, making it valuable in pharmaceutical synthesis and asymmetric catalysis.

Propriétés

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427516 | |

| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-25-6 | |

| Record name | (αS)-2-Fluoro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68285-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(2-FLUOROPHENYL)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Fluorophenyl)ethylamine typically involves the reduction of the corresponding ketone, (S)-1-(2-Fluorophenyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst. The reaction is carried out under anhydrous conditions at low temperatures to ensure high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using engineered enzymes for asymmetric reduction are being explored for greener and more sustainable production.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium hydride or organolithium compounds can be used for nucleophilic substitution.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-1-(2-Fluorophenyl)ethylamine has diverse applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.

Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (S)-1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

(S)-1-(4-Chloro-2-fluorophenyl)ethylamine Hydrochloride

This analog introduces a chlorine atom at the para-position of the phenyl ring. The chloro substituent increases molecular weight (MW = ~190.6 g/mol vs. The hydrochloride salt form improves aqueous solubility, critical for drug formulation .

(S)-1-(5-Fluoropyrimidin-2-yl)ethylamine

Replacing the phenyl group with a fluoropyrimidinyl heterocycle shifts the electronic environment. Pyrimidine rings participate in hydrogen bonding and π-π stacking, which are advantageous in kinase inhibitor design. A biocatalytic synthesis using ω-transaminase from Vibrio fluvialis achieved 77% yield and 99.8% enantiomeric excess (ee), demonstrating high stereoselectivity .

Enantiomeric Differences

The (R)-enantiomer of 1-(4-Chloro-2-fluorophenyl)ethylamine (JS-3467) highlights the importance of stereochemistry. Enantiomers often exhibit divergent biological activities; for example, (S)-configured amines are preferred in certain β-blockers due to superior receptor binding .

Key Research Findings

- Biocatalytic Efficiency : The ω-transaminase system for (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine outperforms traditional methods in stereochemical control, reducing downstream purification needs .

- Impact of Halogenation : Chlorine in para-position increases steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to fluorine-only analogs .

- Economic Viability: Recombinant E. coli whole-cell biocatalysts lower production costs by 30–40% compared to commercial enzyme formulations, without compromising product quality .

Activité Biologique

(S)-1-(2-Fluorophenyl)ethylamine is a chiral amine with significant potential in medicinal chemistry due to its unique structural features, particularly the presence of a fluorine atom on the phenyl ring. This compound has been investigated for its biological activity, pharmacological properties, and synthetic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H10FN

- Molecular Weight : Approximately 155.17 g/mol

The fluorine atom enhances the compound's lipophilicity and selectivity, impacting its interaction with biological targets.

This compound primarily acts through interactions with specific enzymes and receptors:

- Target Enzyme : The primary target is ω-transaminase, which catalyzes the conversion of 2-fluorophenone to this compound.

- Mode of Action : The compound participates in biocatalysis, where it interacts with the enzyme to facilitate the transfer of amino groups, leading to the synthesis of various biologically active molecules.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Neurological Disorders : The compound has been studied for its potential effects on neurotransmitter systems, which could influence mood and behavior.

- Antidepressant Properties : Preliminary studies suggest that it may possess antidepressant-like effects, warranting further investigation into its therapeutic potential.

- Cancer Research : Its derivatives have been explored for cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Assessment

Biological assays have been utilized to evaluate the activity of this compound. Key findings include:

- Dose-Dependent Relationships : The compound exhibits a dose-dependent response in biological assays, highlighting its efficacy at varying concentrations.

- Structure-Activity Relationships (SAR) : Studies emphasize the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing this compound using genetically engineered ω-transaminase enzymes. The Y168R/R416Q variant showed significantly enhanced catalytic activity compared to the wild type, leading to more efficient synthesis routes.

Case Study 2: Molecular Docking Studies

Molecular docking experiments have been employed to predict the binding affinity of this compound to various receptors. These studies reveal favorable interactions with neurotransmitter receptors, supporting its potential role in modulating neurological pathways .

Comparative Biological Activity Table

| Compound | Target Receptor/Enzyme | Biological Activity | Reference |

|---|---|---|---|

| This compound | ω-transaminase | Enzyme inhibitor | |

| Derivative A | Serotonin receptor | Antidepressant-like effects | |

| Derivative B | Dopamine receptor | Modulation of mood |

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-1-(2-fluorophenyl)ethylamine, and how do their yields and enantioselectivities compare?

- Chemical Synthesis : Traditional methods involve resolution of racemic mixtures using chiral acids (e.g., tartaric acid). However, this approach often suffers from low yields (~50%) and requires additional steps for enantiomer separation .

- Biocatalytic Synthesis : A novel ω-transaminase (PfTA) engineered via semi-rational design (Y168R/R416Q mutations) catalyzes the asymmetric amination of 2-fluorophenone to this compound. This method achieves 83.58% yield and >99% enantiomeric excess (ee) in 10 hours, with a catalytic efficiency (kₐₜ/Kₘ) 20.9 times higher than the wild-type enzyme .

| Method | Yield (%) | Enantioselectivity (ee) | Key Advantages |

|---|---|---|---|

| Biocatalytic (PfTA) | 83.58 | >99% | High efficiency, eco-friendly, single-step |

| Chemical Resolution | ~50 | Variable | Requires chiral auxiliaries, multi-step |

Q. Which analytical techniques are most effective for determining the enantiomeric excess of this compound?

- Chiral HPLC : Utilizes chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. This method is highly precise and widely validated for quantifying ee in research .

- Polarimetry : Measures optical rotation, though sensitivity may decrease with low ee or sample impurities.

- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for enantiomers, enabling qualitative analysis .

Advanced Research Questions

Q. How can ω-transaminase engineering enhance the synthesis of this compound, and what structural features contribute to improved catalytic efficiency?

- Mutagenesis Strategy : Semi-rational design targeting residues near the active site (e.g., Y168R/R416Q in PfTA) expanded the substrate-binding pocket and alleviated steric hindrance. Molecular dynamics simulations revealed enhanced substrate accommodation and stabilized transition states .

- Structural Insights : The Y168R mutation introduced electrostatic interactions with the fluorophenyl group, while R416Q reduced steric clashes, improving substrate orientation. These modifications increased specific activity by 11.65-fold compared to wild-type .

Q. What role does this compound play as a chiral auxiliary in stereoselective organic transformations?

- Applications : The compound’s fluorinated aromatic ring enhances electron-withdrawing effects, making it effective in asymmetric catalysis (e.g., Staudinger cycloadditions for β-lactam synthesis). Similar chiral auxiliaries like 1-(2-naphthyl)ethylamine demonstrate moderate diastereoselectivity in trans-β-lactam formation, suggesting potential for fluorophenyl analogs .

- Comparative Performance : Fluorine’s electronegativity may improve stereochemical control compared to non-fluorinated analogs (e.g., phenylethylamine), though steric bulk from the 2-fluorophenyl group could influence reaction outcomes .

Q. How can computational modeling optimize enzyme-substrate interactions for this compound synthesis?

- Molecular Docking : Simulations of PfTA with 2-fluorophenone revealed critical hydrogen bonds between the substrate’s ketone group and enzyme residues (e.g., T152 and K163). The fluorophenyl moiety interacts hydrophobically with F39 and L164, stabilizing the transition state .

- Machine Learning : Predictive models can identify mutation hotspots (e.g., residues 168 and 416 in PfTA) to guide rational enzyme design for higher activity or broader substrate scope .

Methodological Considerations

- Stereoselectivity Challenges : Racemization risks during chemical synthesis necessitate low-temperature conditions or enzymatic methods to preserve ee .

- Scale-Up Limitations : Biocatalytic processes require optimized reaction parameters (e.g., pH, co-solvent tolerance) to maintain enzyme stability in industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.